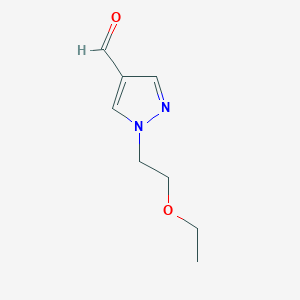

1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde

Description

1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-4-3-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFVQDKZQQJGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

N-Alkylation of 1H-pyrazole-4-carbaldehyde with 2-Bromoethyl Ethyl Ether

- The key step involves the nucleophilic substitution of the pyrazole nitrogen by a 2-ethoxyethyl group.

- Typically, 1H-pyrazole-4-carbaldehyde is reacted with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate.

- The reaction is carried out in a polar aprotic solvent like acetonitrile.

- Microwave irradiation can be employed to enhance reaction rates and yields.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | 1H-pyrazole-4-carbaldehyde |

| Alkylating Agent | 2-bromoethyl ethyl ether |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | 150°C (microwave irradiation) |

| Reaction Time | 20 minutes |

| Yield | Up to 97% |

| Purification | Filtration, concentration, silica gel chromatography |

- Microwave heating at 150°C for 20 minutes in acetonitrile with potassium carbonate results in a high yield (97%) of the N-(2-ethoxyethyl) derivative.

- The reaction mixture is cooled, filtered, and the product is isolated by concentration and chromatographic purification.

- GC-MS confirms the molecular ion peak consistent with the expected product mass (m/z = molecular weight of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde).

Alternative N-Alkylation Using Sodium Hydride and Alkyl Bromides

- Sodium hydride (NaH) is used to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolide ion.

- The alkylation is performed by adding an alkyl bromide such as 1-(bromomethyl)cyclopropane or 2-bromoethyl ethyl ether.

- The reaction is typically conducted in dimethylformamide (DMF) at low temperature (0°C) initially, then allowed to warm to room temperature.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | 1H-pyrazole-4-carbaldehyde |

| Base | Sodium hydride (NaH) |

| Alkylating Agent | 2-bromoethyl ethyl ether or similar |

| Solvent | DMF |

| Temperature | 0°C to room temperature |

| Reaction Time | 18 hours |

| Yield | 56% (for cyclopropylmethyl derivative; expected similar for ethoxyethyl) |

| Purification | Silica gel chromatography |

- The use of sodium hydride provides a strong base environment to efficiently generate the pyrazolide anion.

- Alkylation proceeds smoothly at low temperature to minimize side reactions.

- The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and purified.

- This method provides moderate to good yields and is adaptable to various alkyl groups.

Formylation of N-Substituted Pyrazoles

- For preparing the aldehyde functionality at the 4-position, formylation of the pyrazole ring is performed.

- A common approach is the Vilsmeier-Haack reaction using POCl3 and DMF.

- This step is typically done before or after N-alkylation depending on the synthetic route.

| Parameter | Details |

|---|---|

| Starting Material | N-substituted pyrazole or pyrazole precursor |

| Reagents | POCl3, DMF |

| Temperature | Room temperature to 95°C |

| Reaction Time | 16 hours |

| Workup | Neutralization with sodium carbonate, extraction with ethyl acetate |

- The aldehyde group is introduced at the 4-position by electrophilic substitution.

- The reaction is sensitive to moisture and requires dry solvents.

- Yields vary but typically range from 35% to 70% depending on substrate and conditions.

Summary Table of Preparation Methods

| Method No. | Key Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Alkylation with 2-bromoethyl ethyl ether | Potassium carbonate, acetonitrile, microwave 150°C, 20 min | 97 | Fast, high yield, microwave-assisted |

| 2 | N-Alkylation via NaH and alkyl bromide | NaH, DMF, 0°C to RT, 18 hr | 56 | Moderate yield, strong base required |

| 3 | Formylation (Vilsmeier-Haack) | POCl3, DMF, 95°C, 16 hr | 35-70 | Introduces aldehyde group |

Research Findings and Considerations

- Microwave-assisted N-alkylation offers a significant advantage in reaction time and yield compared to conventional heating methods.

- Base choice is critical: potassium carbonate is mild and effective for alkylation with 2-bromoethyl ethyl ether, while sodium hydride is stronger but requires careful handling.

- Solvent effects: Polar aprotic solvents like acetonitrile and DMF facilitate nucleophilic substitution and stabilize intermediates.

- Purification typically involves silica gel chromatography with solvent systems ranging from hexanes/ethyl acetate mixtures to chloroform/methanol, depending on product polarity.

- Functional group tolerance is good under these conditions, allowing for further derivatization if necessary.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed:

Oxidation: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Ethoxyethyl)-1H-pyrazole-4-methanol.

Substitution: Various halogenated or alkylated pyrazole derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex pyrazole derivatives, which are valuable in medicinal chemistry due to their diverse pharmacological properties.

Table 1: Synthesis of Pyrazole Derivatives

| Compound Name | Synthetic Method | Yield (%) |

|---|---|---|

| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | 48% |

| 1-(4-methoxy-benzyl)-1H-pyrazole-4-carbaldehyde | Acetic Acid Treatment | 51% |

Research indicates that this compound may exhibit significant biological activities, including:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can be evaluated using assays like DPPH and ABTS radical scavenging tests. Studies have shown that compounds with similar structures effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.2 |

| ABTS Scavenging | 12.8 |

- Anti-inflammatory Effects : The ability of the compound to inhibit cyclooxygenase (COX) enzymes has been documented, suggesting it may reduce inflammation. A comparative study indicated that derivatives with similar structures demonstrated significant COX-2 inhibition.

Case Study: COX Inhibition

A study involving various methoxyphenols showed that compounds similar to this compound effectively inhibited COX-2 activity, highlighting its potential as an anti-inflammatory agent.

- Anticancer Potential : Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines (such as neuroblastoma and glioblastoma) suggest it may induce apoptosis through mechanisms involving cell cycle arrest.

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| Neuroblastoma | 20.5 |

| Glioblastoma | 18.3 |

Mécanisme D'action

The mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines: These compounds share a similar pyrazole core but have an additional pyrimidine ring, which can enhance their biological activity.

1-(2-Ethoxyethyl)-1H-benzimidazole-2(3H)-one: This compound has a benzimidazole core, which imparts different chemical and biological properties.

Uniqueness: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the ethoxyethyl group and the aldehyde functionality contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against both bacterial and fungal strains. Its mechanism may involve disrupting cell wall synthesis or inhibiting metabolic pathways critical for microbial survival.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it could inhibit enzymes responsible for nucleotide synthesis, which is crucial for rapidly dividing cancer cells .

- Cell Signaling Interference : It may also interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced viability in cancerous cells .

Research Findings and Case Studies

A review of recent studies highlights the compound's promising biological activities:

Q & A

Q. What are the optimal synthetic routes for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in laboratory settings?

Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Reacting a substituted hydrazine with a β-ketoester or diketone to form the pyrazole ring.

Ethoxyethyl Introduction : Alkylation at the pyrazole N1 position using 2-ethoxyethyl halides (e.g., bromides) under basic conditions (K₂CO₃, DMF, 60–80°C) .

Vilsmeier-Haack Formylation : Introducing the aldehyde group at the 4-position using DMF and POCl₃ at 0–5°C, followed by hydrolysis .

Q. Key Optimization Parameters :

- Temperature Control : Critical during formylation to avoid over-oxidation.

- Catalyst Selection : K₂CO₃ enhances alkylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Answer:

- ¹H NMR :

- ¹³C NMR :

Validation : Compare experimental data with computed spectra (e.g., Gaussian) or literature analogs .

Q. What are the primary challenges in characterizing the aldehyde group in this compound?

Answer:

- Oxidation Sensitivity : The aldehyde is prone to oxidation to carboxylic acid under acidic/oxidizing conditions. Use inert atmospheres (N₂/Ar) during synthesis .

- Hydrate Formation : Aldehydes can form hydrates in protic solvents, complicating NMR analysis. Use anhydrous DMSO-d₆ for spectroscopy .

- Crystallization Difficulty : Low melting point and hygroscopic nature hinder single-crystal growth. Employ slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?

Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- SHELX Workflow :

- Key Insights :

- Hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize crystal packing .

- Ethoxyethyl group adopts a gauche conformation to minimize steric strain .

Q. What computational methods are effective in predicting the reactivity of the aldehyde group in further functionalization?

Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)) :

- Predict electrophilic reactivity at the aldehyde carbon (Fukui indices > 0.5) .

- Simulate transition states for nucleophilic additions (e.g., Grignard reactions) .

- Retrosynthetic Analysis (Pistachio/Bkms_metabolic) :

- Identify viable routes for derivatization (e.g., condensation with amines to form Schiff bases) .

Q. Table 1: Calculated Reactivity Parameters

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.2 | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.8 | B3LYP/6-311+G(d,p) |

| Fukui Index (f⁻) | 0.62 | Multiwfn |

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

- Biological Assays :

- Antimicrobial Activity : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC ≤ 50 µg/mL considered active) .

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC₅₀ values correlate with substituent electronegativity) .

- SAR Trends :

- Ethoxyethyl chain enhances solubility but reduces membrane permeability (logP ~1.8).

- Electron-withdrawing groups (e.g., Cl at C5) increase antimicrobial potency .

Q. Table 2: Biological Activity of Pyrazole Analogs

| Compound | MIC (µg/mL) | IC₅₀ (COX-2, nM) |

|---|---|---|

| Target Compound | 32 (E. coli) | 450 |

| 5-Cl Analog | 16 (E. coli) | 320 |

| 3-NO₂ Analog | 64 (E. coli) | 620 |

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in pyrazole derivatives?

Answer:

Q. How do solvent effects influence the reaction kinetics of Vilsmeier-Haack formylation?

Answer:

- Polar Aprotic Solvents : DMF maximizes electrophilicity of the formylating agent (POCl₃ activation) .

- Kinetic Studies :

- Pseudo-first-order rate constants (k) increase with DMF concentration (r² > 0.98).

- Activation energy (Eₐ) ≈ 45 kJ/mol via Arrhenius plots .

- Side Reactions :

- Competing chlorination at C5 occurs at >50°C. Maintain reaction at 0–5°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.